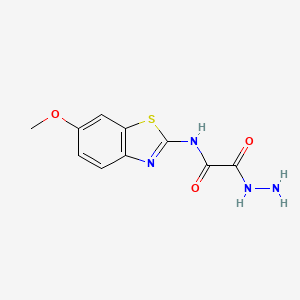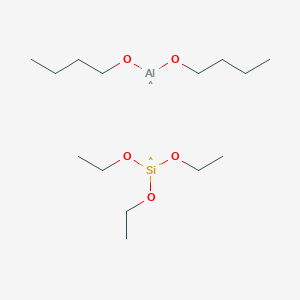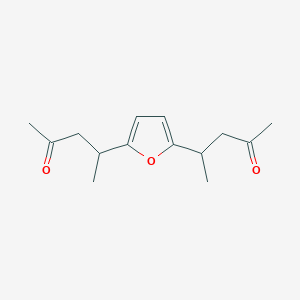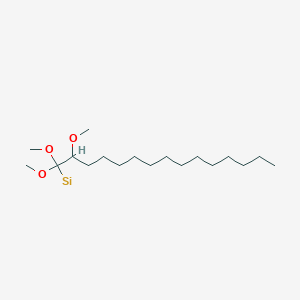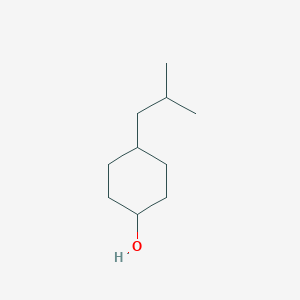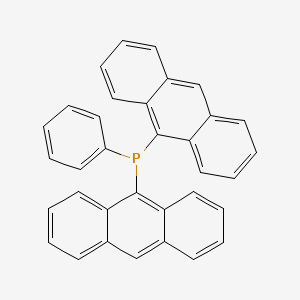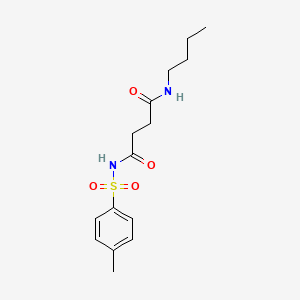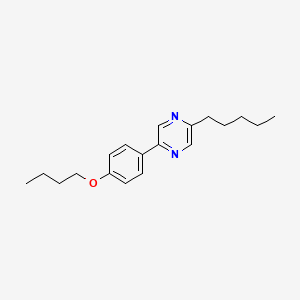![molecular formula C20H34HgO4 B14319739 Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury CAS No. 110562-24-8](/img/structure/B14319739.png)
Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury: is a complex organomercury compound It is characterized by the presence of two 3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl groups attached to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury typically involves the reaction of mercury salts with the corresponding organic ligands. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of solvents such as tetrahydrofuran or dichloromethane. The reaction is usually carried out at low temperatures to control the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can lead to the formation of mercury(0) or other lower oxidation state species.
Substitution: The organic ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum complexes.
Major Products:
Oxidation: Mercury(II) compounds with modified organic ligands.
Reduction: Elemental mercury or mercury compounds with lower oxidation states.
Substitution: New organomercury compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury is used as a precursor for the synthesis of other organomercury compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: The compound’s interactions with biological molecules are of interest, particularly in understanding the effects of mercury on biological systems. It can be used in studies related to enzyme inhibition and protein binding.
Medicine: While the direct medical applications of this compound are limited due to the toxicity of mercury, it can be used in research to develop mercury-based drugs with improved safety profiles.
Industry: In industry, this compound may be used in the production of specialized materials or as a reagent in the synthesis of other chemical products.
Wirkmechanismus
The mechanism of action of Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, leading to enzyme inhibition. It can also interact with nucleic acids, affecting DNA and RNA function. The peroxy groups in the compound may contribute to oxidative stress by generating reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Dimethylmercury: A simpler organomercury compound with two methyl groups attached to mercury.
Phenylmercury acetate: Contains a phenyl group and an acetate group attached to mercury.
Methylmercury chloride: A compound with a methyl group and a chloride ion attached to mercury.
Uniqueness: Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury is unique due to the presence of the peroxy and but-1-yn-1-yl groups, which impart distinct chemical properties and reactivity. These structural features make it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
110562-24-8 |
|---|---|
Molekularformel |
C20H34HgO4 |
Molekulargewicht |
539.1 g/mol |
IUPAC-Name |
bis[3-methyl-3-(2-methylbutan-2-ylperoxy)but-1-ynyl]mercury |
InChI |
InChI=1S/2C10H17O2.Hg/c2*1-7-9(3,4)11-12-10(5,6)8-2;/h2*7H2,1,3-6H3; |
InChI-Schlüssel |
GBKURUDLEQZISQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OOC(C)(C)C#C[Hg]C#CC(C)(C)OOC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


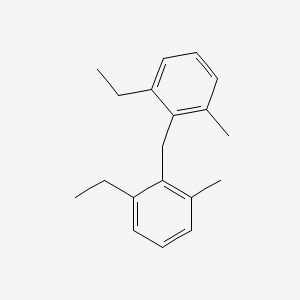

![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
